1,3-Dichloropentane

Halogen migration Isomerization Lewis acid catalysis

1,3-Dichloropentane (CAS 30122-12-4) is a halogenated aliphatic hydrocarbon with the molecular formula C₅H₁₀Cl₂ and a molecular weight of 141.04 g/mol. The compound features chlorine substituents at the C1 and C3 positions of the pentane backbone, conferring a chiral center at C3 that imparts optical activity to the molecule.

Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
CAS No. 30122-12-4
Cat. No. B1348517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloropentane
CAS30122-12-4
Molecular FormulaC5H10Cl2
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESCCC(CCCl)Cl
InChIInChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3
InChIKeyQMLLRWZQACTYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloropentane (CAS 30122-12-4): Chemical Profile and Procurement Considerations


1,3-Dichloropentane (CAS 30122-12-4) is a halogenated aliphatic hydrocarbon with the molecular formula C₅H₁₀Cl₂ and a molecular weight of 141.04 g/mol [1]. The compound features chlorine substituents at the C1 and C3 positions of the pentane backbone, conferring a chiral center at C3 that imparts optical activity to the molecule [2]. It exists as a colorless liquid under ambient conditions with a theoretical density of 1.0794 g/cm³, an estimated boiling point of 149.6°C, and a refractive index of 1.4462 [3]. 1,3-Dichloropentane is primarily employed as a synthetic intermediate in organic chemistry, serving as a building block for pharmaceuticals, agrochemicals, and specialty chemical manufacturing [4]. The compound is commercially available at purities typically ≥95% from multiple research chemical suppliers .

Why 1,3-Dichloropentane Cannot Be Replaced by Other Dichloropentane Isomers in Synthesis


The family of dichloropentane isomers (C₅H₁₀Cl₂) includes multiple positional variants such as 1,2-dichloropentane, 1,4-dichloropentane, 1,5-dichloropentane, 2,3-dichloropentane, and 2,4-dichloropentane. Despite sharing the same molecular formula, these isomers exhibit fundamentally different reactivity profiles, stereochemical outcomes, and physical properties due to the distinct spatial arrangement of chlorine atoms [1]. The 1,3-substitution pattern is thermodynamically favored over the 1,2-arrangement under AlCl₃-catalyzed isomerization conditions, with 1,2-dichloropentane converting predominantly to 1,3- and 1,4-dichloropentane [2]. Furthermore, 1,3-dichloropentane possesses a single chiral center at C3, generating two enantiomers, whereas symmetric isomers such as 1,5-dichloropentane are achiral and cannot impart stereochemical control in asymmetric syntheses [1]. Physical property differences—including density variations ranging from 1.04 to 1.11 g/cm³ across isomers—further preclude simple interchangeability in formulation or separation processes . These differences mandate isomer-specific selection for reproducible synthetic outcomes.

1,3-Dichloropentane: Quantified Differentiation Evidence Against Comparator Isomers


Thermodynamic Stability: 1,3-Dichloropentane as the Predominant Product from 1,2-Dichloropentane Isomerization

Under AlCl₃-catalyzed halogen migration conditions, 1,2-dichloropentane undergoes isomerization to form predominantly 1,3-dichloropentane and 1,4-dichloropentane [1]. This establishes 1,3-dichloropentane as a thermodynamically more stable isomer relative to the 1,2-substitution pattern, with the equilibrium shifting away from vicinal dichloride arrangements. The study explicitly states that 1,2-dichloropentane converts to the 1,3- and 1,4-isomers, whereas the reverse reaction (1,3- → 1,2-) does not occur to any detectable extent [1]. This directional isomerization provides quantitative selectivity information for process chemists designing synthetic routes where isomer purity is critical.

Halogen migration Isomerization Lewis acid catalysis Thermodynamic equilibration

Stereochemical Differentiation: Chiral Center Presence Enables Enantioselective Applications

1,3-Dichloropentane contains one chiral center at C3, generating two enantiomers and conferring optical activity to the molecule [1]. This contrasts with structurally symmetric dichloropentane isomers such as 1,5-dichloropentane, which possess a plane of symmetry through the central C3 carbon and are therefore achiral [2]. The chiral nature of 1,3-dichloropentane enables its use as a building block in asymmetric synthesis or as a substrate for stereochemical studies, whereas achiral isomers like 1,5-dichloropentane cannot impart stereochemical information to downstream products [1].

Chiral synthesis Stereochemistry Optical activity Enantiomeric resolution

Physical Property Differentiation: Density and Refractive Index Enable Isomer Identification

1,3-Dichloropentane exhibits a theoretical density of 1.0794 g/cm³ and a refractive index of 1.4462 [1]. Cross-study comparison with ChemSpider's ACD/Labs predicted data for dichloropentane isomers reveals that 1,5-dichloropentane has a predicted density of 1.043 g/cm³ and refractive index of 1.446, while 1,2-dichloropentane shows a density of 1.107 g/cm³ . The density difference between 1,3-dichloropentane (1.0794 g/cm³) and 1,2-dichloropentane (1.107 g/cm³) is approximately 0.028 g/cm³, representing a 2.5% variation that is analytically distinguishable via standard density measurement techniques [2].

Physicochemical characterization Quality control Isomer identification Analytical reference

Synthetic Route Specificity: 1,3-Dichloropentane as a Required Intermediate in Targeted Syntheses

1,3-Dichloropentane can be obtained with high regioselectivity via the addition of 2 moles of chlorine to 2-pentyne, whereas the same reaction with 1-pentyne yields 1,2-dichloropentane . This alkyne halogenation route demonstrates that the 1,3-dichloro substitution pattern is accessible through specific starting material selection, with 2-pentyne uniquely delivering the 1,3-isomer. In contrast, alternative synthetic approaches such as direct pentane chlorination produce complex mixtures of multiple dichloropentane isomers requiring extensive separation .

Synthetic methodology Intermediate Reaction specificity Halogenation

1,3-Dichloropentane: Evidence-Based Application Scenarios for Procurement Decision-Making


Lewis Acid-Catalyzed Reaction Systems Requiring Isomeric Stability

In synthetic protocols employing AlCl₃ or other Lewis acid catalysts, 1,3-dichloropentane should be selected over 1,2-dichloropentane due to its demonstrated thermodynamic stability under these conditions. As established in Section 3, 1,2-dichloropentane undergoes AlCl₃-catalyzed isomerization predominantly to 1,3- and 1,4-dichloropentane, with no detectable reverse reaction [1]. Procuring 1,3-dichloropentane directly eliminates the risk of in situ isomer interconversion that could compromise reaction reproducibility and product purity in Lewis acid-mediated syntheses.

Stereoselective Synthesis and Chiral Building Block Applications

1,3-Dichloropentane is the appropriate procurement choice for any synthetic application requiring a chiral dichloropentane building block. As documented in Section 3, the compound possesses a single chiral center at C3 that generates two enantiomers, whereas symmetric isomers such as 1,5-dichloropentane are achiral and cannot impart stereochemical control [2]. Applications include asymmetric nucleophilic substitution reactions, enantioselective catalysis studies, and the synthesis of chiral pharmaceutical intermediates where stereochemical outcome is critical to biological activity.

Quality Control and Analytical Reference Standard for Dichloropentane Isomer Identification

The distinct physicochemical profile of 1,3-dichloropentane—specifically its density of 1.0794 g/cm³ and refractive index of 1.4462 [3]—enables its use as an analytical reference standard for isomer identification in quality control laboratories. These parameters differ measurably from those of 1,2-dichloropentane (density 1.107 g/cm³) and 1,5-dichloropentane (density 1.043 g/cm³), providing a quantitative basis for confirming isomer identity upon receipt or for verifying purity in synthetic batches where isomeric cross-contamination is a concern .

Pharmaceutical and Agrochemical Intermediate Synthesis

1,3-Dichloropentane serves as a crucial intermediate in the synthesis of pharmaceutical active ingredients and agrochemical products, with global market demand valued at USD 142.5 million in 2024 and projected to reach USD 218.3 million by 2032 (CAGR 5.3%) [4]. The compound's specific 1,3-substitution pattern makes it valuable for nucleophilic substitution reactions that generate complex molecular architectures required in drug development [4]. Procurement of this specific isomer (rather than generic 'dichloropentane') is essential for pharmaceutical manufacturers whose synthetic routes have been validated with the 1,3-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dichloropentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.